REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH3:7])=[C:3]([CH3:8])[CH:2]=1.[OH:9]O.CCCCCC>C(O)(=O)C>[N+:1]1([O-:9])[CH:6]=[CH:5][C:4]([CH3:7])=[C:3]([CH3:8])[CH:2]=1
|
Name
|
hydroxymethylpyridines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=C(C=C1)C)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
64 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
WAIT
|
Details
|
the reaction was kept at 75° C. for another 3 h
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated to about 100 mL under water-aspirator pressure, 50 mL of H2O
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated to about one half volume
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled (0°-5° C.)
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with CH2Cl2 (5×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried (Na2CO3 +Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated on the roto-vap
|
Type
|
CUSTOM
|
Details
|
to give a yellow solution
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+]1(=CC(=C(C=C1)C)C)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |